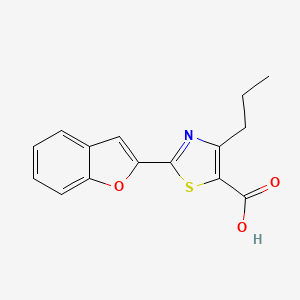

2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a benzofuran ring fused with a thiazole ring, and a carboxylic acid functional group

Mechanism of Action

Target of Action

Benzofuran derivatives have been found to exhibit a wide array of biological activities, suggesting that they interact with multiple targets . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Mode of Action

Benzofuran derivatives have been reported to exhibit antimicrobial activity . The antimicrobial activity was found to be particularly effective when the substituent on the 4-position of the benzofuran contained halogens or hydroxyl groups .

Biochemical Pathways

Benzofuran derivatives have been associated with antioxidant, antiviral, and antifungal activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .

Biochemical Analysis

Biochemical Properties

Benzofuran and thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Benzofuran derivatives have been shown to exhibit antioxidant, antiviral, and antifungal activities . Thiazole derivatives have also been reported to have antiproliferative effects on certain cancer cell lines .

Molecular Mechanism

Benzofuran and thiazole derivatives are known to interact with various biomolecules, potentially influencing gene expression and enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.

Thiazole Ring Formation: The thiazole ring is often constructed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling of Benzofuran and Thiazole Rings: The benzofuran and thiazole rings are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.

Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Quinone derivatives.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated benzofuran or thiazole derivatives, amine-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

This compound has shown potential in biological studies due to its structural similarity to natural products with biological activity. It can be used as a probe to study enzyme interactions and as a scaffold for the development of bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of both benzofuran and thiazole rings, which are known pharmacophores, makes it a promising candidate for drug development.

Industry

In the materials science industry, this compound can be used in the development of organic semiconductors, dyes, and polymers. Its conjugated system allows for the exploration of its electronic properties, making it useful in the design of new materials with specific electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

2-(1-Benzofuran-2-yl)-1,3-thiazole-5-carboxylic acid: Lacks the propyl group, which may affect its biological activity and solubility.

4-Propyl-1,3-thiazole-5-carboxylic acid:

2-(1-Benzofuran-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid: The methyl group instead of the propyl group can lead to differences in steric interactions and reactivity.

Uniqueness

The unique combination of the benzofuran and thiazole rings, along with the propyl group and carboxylic acid functionality, gives 2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid distinct properties. These include enhanced biological activity, improved solubility, and specific electronic characteristics that are not present in similar compounds.

Biological Activity

2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid is a complex organic compound notable for its unique structural features, including a benzofuran moiety and a thiazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Antimicrobial Activity

Research indicates that compounds containing thiazole and benzofuran structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, suggesting that this compound may possess similar activity .

Anticancer Potential

The anticancer profile of this compound is particularly noteworthy. In vitro studies have demonstrated that derivatives of thiazoles can inhibit cancer cell proliferation across multiple cell lines. For example, compounds structurally related to this compound have shown significant growth inhibition in melanoma and ovarian cancer cell lines, with some exhibiting over 70% inhibition at specific concentrations .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | % Inhibition | IC50 (µM) |

|---|---|---|---|

| Compound A | SK-MEL-5 | 91% | 5.35 |

| Compound B | OVCAR-4 | 71% | 6.00 |

| Compound C | UO-31 | 60% | 7.20 |

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways in cancer cells. For instance, studies have indicated that certain thiazole derivatives act as inhibitors of V600EBRAF, a mutant form of the BRAF kinase involved in cell signaling pathways that regulate cell growth and proliferation . This suggests that this compound could similarly interfere with such pathways.

Case Studies

Recent investigations into the biological activity of similar compounds provide insights into potential applications:

- Thiazole Derivatives as Anticancer Agents : A study explored various thiazole derivatives for their inhibitory effects on cancer cell lines. Results showed that compounds with structural similarities to benzofuran-thiazole hybrids exhibited promising anticancer activity through apoptosis induction and cell cycle arrest .

- Antimicrobial Efficacy : Another research highlighted the antimicrobial potential of thiazoles against resistant bacterial strains, demonstrating that modifications in their structure could enhance their efficacy against pathogens .

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-2-5-10-13(15(17)18)20-14(16-10)12-8-9-6-3-4-7-11(9)19-12/h3-4,6-8H,2,5H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKJFINNCXJLGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.